1H-Indole, 3-ethyl-2-phenyl-
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Overview
Description
1H-Indole, 3-ethyl-2-phenyl- is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indole, 3-ethyl-2-phenyl- can be synthesized using various methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another method involves the cyclization of appropriate precursors under specific conditions to form the indole ring .
Industrial Production Methods: Industrial production of 1H-Indole, 3-ethyl-2-phenyl- typically involves optimized synthetic routes to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole, 3-ethyl-2-phenyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the indole ring or the substituents attached to it.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various carbonyl compounds, while substitution reactions can introduce different functional groups onto the indole ring .
Scientific Research Applications
1H-Indole, 3-ethyl-2-phenyl- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Indole, 3-ethyl-2-phenyl- involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, influencing biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
- 1H-Indole, 2-phenyl-
- 1H-Indole, 3-methyl-
- 1H-Indole, 3-ethyl-
Comparison: 1H-Indole, 3-ethyl-2-phenyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
53475-25-5 |
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Molecular Formula |
C16H15N |
Molecular Weight |
221.30 g/mol |
IUPAC Name |
3-ethyl-2-phenyl-1H-indole |
InChI |
InChI=1S/C16H15N/c1-2-13-14-10-6-7-11-15(14)17-16(13)12-8-4-3-5-9-12/h3-11,17H,2H2,1H3 |
InChI Key |
CMFLUPJEPONPRP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
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